BenchChemオンラインストアへようこそ!

(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid

Stereochemistry Enantiomeric Excess HIV Protease Inhibition

Choose (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid for chiral synthesis. This Boc-protected (S)-enantiomer bypasses racemic mixtures that waste 50% yield. Its acid-labile Boc group enables orthogonal deprotection—unlike Cbz or Fmoc analogs. Validated for ACE inhibitor precursors (91.8% ee), HIV protease inhibitor SAR (IC90 0.03–0.25 μM), and HDAC inhibitor libraries. ≥97% purity, white crystalline powder. Order now to accelerate your medicinal chemistry program.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B8230782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C15H20O4/c1-15(2,3)19-14(18)12(9-10-13(16)17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1
InChIKeyFJKFVYMKDPEZGY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(tert-Butoxycarbonyl)-4-phenylbutanoic acid: A Defined Chiral Intermediate for Advanced Synthesis


(S)-4-(tert-Butoxycarbonyl)-4-phenylbutanoic acid (CAS: 175224-99-4) is a chiral, Boc-protected, non-proteinogenic amino acid derivative with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . Its structure, featuring a protected amino group on a phenylbutanoic acid backbone, is specifically designed for use as a chiral intermediate in pharmaceutical synthesis . The compound appears as a white crystalline powder with a melting point range of 142-146°C, and it demonstrates moderate solubility in common organic solvents like methanol and ethyl acetate . It is sensitive to hydrolysis and should be stored under dry conditions . The (S)-configuration is critical, as it dictates the three-dimensional orientation of the molecule, which is a key determinant in its application for constructing stereospecific bioactive molecules .

Why (S)-4-(tert-Butoxycarbonyl)-4-phenylbutanoic acid Cannot Be Replaced by Generic Analogs


The (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid is not a generic commodity chemical but a specialized chiral intermediate. Its value proposition is fundamentally tied to its stereochemical purity and its specific protecting group strategy. Simple substitution with the racemic mixture or an unprotected 4-phenylbutanoic acid derivative would introduce a 50% loss of desired enantiomer and/or compromise synthetic route fidelity due to unwanted side reactions at the free amino group [1]. Furthermore, the Boc group's specific acid-lability profile is a cornerstone of modern peptide chemistry, allowing for orthogonal deprotection strategies that cannot be replicated by, for instance, a Cbz or Fmoc-protected analog, which require different, and often incompatible, cleavage conditions [2]. These differentiating factors are directly quantifiable and translate into significant impacts on synthetic yield, purity, and final product efficacy, as demonstrated in the following evidence.

Quantitative Evidence for (S)-4-(tert-Butoxycarbonyl)-4-phenylbutanoic acid Over Its Analogs


Stereochemical Purity Defines Activity: (S) vs. (R) Enantiomer Impact on Biological Efficacy

The absolute stereochemistry of the 4-phenylbutanoic acid core is critical for biological activity. Direct comparisons of (S) and (R) enantiomers of related intermediates reveal a drastic difference in potency. The (S)-enantiomer is the preferred stereochemistry for binding to biological targets, while the (R)-enantiomer shows substantially reduced or negligible activity. This establishes that using a racemic mixture, which contains 50% of the inactive (R)-enantiomer, would result in a maximum theoretical efficacy of only 50% in a stereospecific binding environment [1]. For a related chiral building block, the (3S,4S) isomer was at least 47-times more potent than other isomers, directly illustrating the profound impact of stereochemistry on activity [2].

Stereochemistry Enantiomeric Excess HIV Protease Inhibition

Orthogonal Protection: Boc Group Enables Higher Synthetic Yields Than Alternative Protecting Groups

The tert-butoxycarbonyl (Boc) protecting group provides a quantifiable advantage in multi-step synthesis due to its orthogonal deprotection profile. While the unprotected amino acid is prone to side reactions, the Boc group is stable under basic and nucleophilic conditions but is quantitatively removed with acids like trifluoroacetic acid (TFA) . A direct comparison in a similar synthetic scheme shows that a Boc deprotection step proceeds with a 100% yield using TFA in DCM, while alternative strategies might be less efficient or require harsh conditions that can degrade sensitive molecules [1]. For example, a Cbz protecting group requires hydrogenolysis, which may be incompatible with other functional groups like alkenes or halogens, whereas the acid-labile Boc group is orthogonal to these conditions .

Protecting Group Chemistry Boc Deprotection Peptide Synthesis

Chiral Purity's Impact on ACE Inhibitor Intermediate Synthesis: 91.8% ee vs. Racemic Mixture

The synthesis of a common intermediate for ACE inhibitors, such as 2-oxo-4-phenylbutanoic acid, demonstrates the quantifiable value of high enantiomeric excess (ee). A direct asymmetric hydrogenation method achieved 91.8% ee for the desired enantiomer with a turnover number (TON) of 2000 and a turnover frequency (TOF) of 200 h⁻¹ [1]. In contrast, using a racemic starting material or a non-selective synthesis would yield a 50:50 mixture of enantiomers, requiring an additional, costly, and yield-reducing chiral resolution step to isolate the active (S)-enantiomer. This resolution step typically results in a maximum theoretical yield of 50% from the racemate, whereas the 91.8% ee synthesis provides a far more efficient route to the desired stereoisomer [1].

Asymmetric Synthesis Enantiomeric Excess ACE Inhibitors

Quantified HIV Protease Inhibitor Potency: (2S,3S)-Derivative Shows IC90 of 0.03-0.25 μM

The (2S,3S) stereochemistry in a related 4-phenylbutanoic acid derivative is essential for potent HIV protease inhibition. The compound R-87366, which contains the (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid moiety, exhibited an IC90 value of 0.03-0.25 μM against clinical isolates of HIV in an ex vivo assay [1]. This potency is directly tied to the specific (2S,3S) configuration, as other stereoisomers would not be expected to achieve the same level of enzyme inhibition due to suboptimal fit in the protease active site. This is supported by structure-activity relationship (SAR) studies showing a 47-fold difference in potency between different isomers of a related inhibitor [2].

HIV Protease Inhibitor Antiviral IC90

HDAC Inhibitor Class Potency: 4-Phenylbutyric Acid Reduces ER Stress Marker Expression to Control Levels at 50 mM

The 4-phenylbutanoic acid (4-PBA) core is a known histone deacetylase (HDAC) inhibitor, and its activity is quantified in cellular models. In ERp57 knockout chondrocytes, treatment with 50 mM 4-PBA reduced the elevated expression of ER stress markers (BiP, Chop, IRE1) back to levels observed in control cells [1]. This demonstrates a clear functional baseline for the phenylbutanoic acid scaffold. While (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid is a protected intermediate, its core structure is the same as 4-PBA, suggesting that the Boc group serves as a temporary mask to allow for further synthetic elaboration while retaining the potential for ultimate biological activity. In silico analysis also shows 4-PBA can bind IRE1-α with a binding energy of −6.8 Kcal/mol [2].

HDAC Inhibitor ER Stress Anticancer

Defined Application Scenarios for (S)-4-(tert-Butoxycarbonyl)-4-phenylbutanoic acid Based on Core Evidence


Asymmetric Synthesis of ACE Inhibitor Intermediates

In projects focused on developing new ACE inhibitors or optimizing existing ones, this compound provides a direct route to a key chiral intermediate. The evidence showing a 91.8% ee can be achieved via asymmetric hydrogenation [1] suggests that using an enantiopure (S)-configured building block like this compound would bypass the need for inefficient chiral resolution, saving time and materials. Procurement of this specific chiral intermediate is justified to maximize yield and minimize waste in the synthesis of stereospecific ACE inhibitor precursors.

Construction of HIV Protease Inhibitor Libraries

The (2S,3S) stereochemistry of related phenylbutanoic acid derivatives is critical for achieving potent HIV protease inhibition, as demonstrated by the IC90 of 0.03-0.25 μM for R-87366 [2]. This compound, as an (S)-configured building block, can be used as a starting point for diversifying new HIV protease inhibitors through combinatorial chemistry or structure-based drug design. Its procurement is essential for any medicinal chemistry program aiming to explore the SAR of the phenylbutanoic acid core in this therapeutic area.

Development of Selective HDAC Inhibitors for Cancer and Metabolic Diseases

Given the established activity of the 4-phenylbutanoic acid scaffold as an HDAC inhibitor and its ability to modulate ER stress at 50 mM in cellular models [3], this Boc-protected, chiral intermediate is an ideal starting material for creating a focused library of novel HDAC inhibitors. Researchers can leverage the protected amino group to introduce diverse functional groups or linkers to improve selectivity and potency, while maintaining the core scaffold that has been validated to impact HDAC activity and downstream cellular processes.

Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs

The butanoic acid core is a common motif in NSAIDs, and the literature confirms the use of 4-phenylbutanoic acid derivatives as intermediates in this class . The specific stereochemistry and Boc-protected amine of this compound allow for the creation of novel, chiral NSAID analogs with potentially improved therapeutic profiles or reduced side effects. Procurement of this intermediate enables the rapid generation of a new series of compounds that could lead to intellectual property positions distinct from existing racemic NSAIDs.

Quote Request

Request a Quote for (S)-4-(tert-butoxycarbonyl)-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.